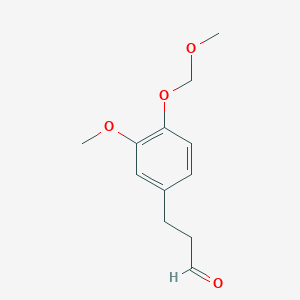
3-(3-Methoxy-4-(methoxymethoxy)phenyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxy-4-(methoxymethoxy)phenyl)propanal is an organic compound with the molecular formula C12H16O4 It is a derivative of benzenepropanal, characterized by the presence of methoxy and methoxymethoxy groups attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-4-(methoxymethoxy)phenyl)propanal typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxyphenylboronic acid.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(3-Methoxy-4-(methoxymethoxy)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methoxymethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: 3-(3-Methoxy-4-(methoxymethoxy)phenyl)propanoic acid.
Reduction: 3-(3-Methoxy-4-(methoxymethoxy)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-Methoxy-4-(methoxymethoxy)phenyl)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(3-Methoxy-4-(methoxymethoxy)phenyl)propanal involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through the inhibition of enzymes or interaction with cellular receptors, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
- 3-Methoxyphenylboronic acid
- 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid
- 3-(4-(Methoxymethoxy)phenyl)propanal
Uniqueness
3-(3-Methoxy-4-(methoxymethoxy)phenyl)propanal is unique due to the presence of both methoxy and methoxymethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC名 |
3-[3-methoxy-4-(methoxymethoxy)phenyl]propanal |
InChI |
InChI=1S/C12H16O4/c1-14-9-16-11-6-5-10(4-3-7-13)8-12(11)15-2/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
LXOILRDMYIXJIH-UHFFFAOYSA-N |
正規SMILES |
COCOC1=C(C=C(C=C1)CCC=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















